(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which is further connected to a methylacrylic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid typically involves the introduction of the Boc group into a pyrrolidine derivative. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected pyrrolidine is then subjected to further reactions to introduce the methylacrylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or other reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists/antagonists.
Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound or its derivatives may interact with enzymes, receptors, or other biomolecules to exert their effects. For example, the Boc group can be cleaved under acidic conditions to reveal a free amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid: This compound features a benzoic acid moiety instead of a methylacrylic acid group.
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid: Similar to the above compound but with a different substitution pattern on the benzoic acid ring.
Uniqueness
(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid is unique due to the presence of the methylacrylic acid moiety, which imparts distinct reactivity and potential biological activity compared to other Boc-protected pyrrolidine derivatives. This structural feature allows for diverse chemical transformations and applications in various fields of research and industry .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(E)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H21NO4/c1-9(11(15)16)8-10-6-5-7-14(10)12(17)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,15,16)/b9-8+/t10-/m0/s1 |
InChI Key |
ZDWMXFYVQVMICU-DDXVTDLHSA-N |
Isomeric SMILES |
C/C(=C\[C@@H]1CCCN1C(=O)OC(C)(C)C)/C(=O)O |
Canonical SMILES |
CC(=CC1CCCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.